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E3 ligase Ligand-Linker Conjugates 9 - 1835705-59-3

E3 ligase Ligand-Linker Conjugates 9

Catalog Number: EVT-254901
CAS Number: 1835705-59-3
Molecular Formula: C40H63ClN4O10S
Molecular Weight: 827.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E3 ligase ligand-linker conjugates are central to targeted protein degradation technologies like PROTACs [, , , , ]. These technologies exploit the cell's natural protein degradation machinery to selectively eliminate disease-related proteins.

Future Directions
  • Expanding the E3 Ligase Repertoire: Currently, only a limited number of E3 ligases are utilized for targeted protein degradation. Discovering new ligands and developing conjugates for other E3 ligases will expand the scope of targetable proteins [, , , , , , , , ].
  • Improving Selectivity and Efficacy: Designing conjugates with enhanced target specificity and degradation efficiency will be crucial for minimizing off-target effects and improving therapeutic potential [, , ].
  • Developing Next-Generation Degraders: Research is focused on developing new types of degraders, such as those that target RNA for degradation or utilize alternative degradation pathways [, ].
Overview

E3 ligase Ligand-Linker Conjugates 9 is a synthetic compound designed to facilitate targeted protein degradation through the proteolysis-targeting chimera (PROTAC) technology. This compound is specifically engineered to include a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker that enhances its efficacy in cellular environments. The conjugate plays a critical role in inducing the degradation of target proteins, such as the green fluorescent protein-HaloTag7, by recruiting them to the ubiquitin-proteasome system .

Source: The compound is cataloged under CAS number 1835705-59-3 and is primarily used for research purposes, particularly in studies involving protein degradation and therapeutic development .

Classification: E3 ligase Ligand-Linker Conjugates 9 falls under the category of bifunctional molecules, which consist of a target-binding unit, a linker, and an E3 ligase binding moiety. These compounds are pivotal in drug discovery, especially for targeting oncogenic proteins in cancer therapy .

Synthesis Analysis

The synthesis of E3 ligase Ligand-Linker Conjugates 9 involves several key steps, including:

  • Ligand Preparation: The VHL ligand is synthesized from (S,R,S)-AHPC, which serves as the core structure for binding to the E3 ligase.
  • Linker Attachment: A polyethylene glycol (PEG) linker of 6 units is incorporated to enhance solubility and stability. The linker contains both hydrophobic and hydrophilic components to optimize the balance between these properties .
  • Halogen Incorporation: A halogen group is utilized as a connector for the linker, facilitating effective interaction with target proteins during the degradation process.
Molecular Structure Analysis

The molecular structure of E3 ligase Ligand-Linker Conjugates 9 can be described as follows:

  • Core Structure: The conjugate incorporates the (S,R,S)-AHPC-based VHL ligand.
  • Linker Structure: The PEG linker consists of six ethylene glycol units, providing flexibility and solubility.
  • Halogen Group: This component is strategically placed to enhance binding affinity and stability.

The structural formula can be represented as:

 S R S AHPCPEG6Halogen\text{ S R S AHPC}-\text{PEG}_6-\text{Halogen}

Data regarding specific bond lengths and angles are typically derived from crystallographic studies or computational modeling but are not explicitly detailed in available literature.

Chemical Reactions Analysis

E3 ligase Ligand-Linker Conjugates 9 participates in several key chemical reactions:

  • Ubiquitination Reaction: Upon binding to the target protein and E3 ligase, the compound facilitates the transfer of ubiquitin from an E2 enzyme to a lysine residue on the substrate protein. This process is crucial for marking proteins for degradation by the proteasome .
  • Formation of Ternary Complexes: The conjugate forms a ternary complex with the target protein and E3 ligase, which is essential for effective ubiquitination and subsequent degradation .

These reactions are fundamental to the mechanism of action for PROTAC technology.

Mechanism of Action

The mechanism by which E3 ligase Ligand-Linker Conjugates 9 operates involves several steps:

  1. Binding: The compound binds to both the target protein (e.g., green fluorescent protein-HaloTag7) and the VHL E3 ligase.
  2. Ubiquitination Induction: This proximity induces ubiquitination of the target protein by facilitating the transfer of ubiquitin from an E2 enzyme.
  3. Proteasomal Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation .

This mechanism highlights how targeted degradation can be achieved through strategic molecular design.

Physical and Chemical Properties Analysis

E3 ligase Ligand-Linker Conjugates 9 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the PEG linker, which aids in cellular uptake.
  • Stability: The halogen group contributes to chemical stability under physiological conditions.
  • Molecular Weight: Specific molecular weight data are not provided but can be calculated based on constituent parts.

Analyses such as high-performance liquid chromatography (HPLC) or mass spectrometry are typically employed to characterize these properties during synthesis.

Applications

E3 ligase Ligand-Linker Conjugates 9 has significant applications in scientific research, particularly in:

  • Cancer Therapeutics: It has been utilized in developing PROTACs aimed at degrading oncogenic proteins like BCR-ABL, thus providing a novel approach to cancer treatment .
  • Drug Discovery: The ability to induce targeted protein degradation opens new avenues for drug development against diseases characterized by dysregulated protein levels.
  • Biological Research: It serves as a tool for studying protein function and interactions within cellular pathways.
Introduction to PROTAC Technology and E3 Ligase Ligand-Linker Conjugates

Role of Ubiquitin-Proteasome System in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary machinery for controlled intracellular protein degradation in eukaryotic cells. This cascade involves three key enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). E3 ubiquitin ligases confer substrate specificity by recognizing degradation motifs (degrons) on target proteins and facilitating ubiquitin transfer from E2 enzymes. Ubiquitinated proteins are subsequently degraded by the 26S proteasome [8].

PROteolysis TArgeting Chimeras (PROTACs) hijack this natural system by creating artificial ternary complexes (POI:PROTAC:E3 ligase). Unlike inhibitors, PROTACs operate catalytically—a single molecule can facilitate multiple degradation cycles without being consumed. This event-driven mechanism enables efficacy at substoichiometric concentrations and expands druggability to "undruggable" targets (e.g., scaffolding proteins or transcription factors) [4] [8].

Table 1: Major E3 Ligase Families Utilized in PROTAC Development

E3 Ligase FamilyRepresentative MembersRecognition MechanismSubcellular Localization
RING/U-boxCRBN, VHL, MDM2Substrate degrons (e.g., HIF-1α for VHL)Cytoplasmic/Nuclear
HECTHUWE1, NEDD4Active-site cysteine-mediated ubiquitin transferMembrane-associated
RBRHOIP, ParkinRING1-RING2 hybrid mechanismMitochondrial/Nuclear

Over 600 human E3 ligases exist, yet <2% have been leveraged for PROTAC design [5].

Evolution of PROTACs as a Therapeutic Modality

The PROTAC concept originated in 2001 with Sakamoto’s peptidic degraders targeting methionine aminopeptidase-2 (MetAP-2). These first-generation molecules used the IκBα phosphopeptide to recruit the SCFβ-TRCP E3 complex but suffered from poor cell permeability and stability [2] [8].

Critical advancements occurred with the discovery of non-peptidic E3 ligands:

  • Cereblon (CRBN) ligands: Thalidomide analogs (e.g., lenalidomide, pomalidomide) repurposed as molecular glues [1] [6].
  • VHL ligands: Hydroxyproline-based inhibitors (e.g., VH032) mimicking the HIF-1α degron, optimized to nanomolar affinity [2] [8].

These innovations enabled drug-like PROTACs with enhanced oral bioavailability and tissue specificity. For example, DT2216 (a BCL-XL degrader) exploits low VHL expression in platelets to mitigate thrombocytopenia [5]. Currently, >30 PROTACs are in clinical trials, including ARV-471 (ER degrader, Phase III) and ARV-110 (AR degrader, Phase II) [4].

Structural and Functional Significance of E3 Ligase Ligand-Linker Conjugates in PROTAC Design

E3 ligase ligand-linker conjugates are semi-finished modules streamlining PROTAC synthesis. They consist of:

  • E3 ligand: Binds the E3 ubiquitin ligase (e.g., CRBN, VHL).
  • Linker: Spacer enabling optimal ternary complex formation.

Table 2: Key Attributes of E3 Ligase Ligand-Linker Conjugate 9

PropertySpecificationFunctional Implication
Molecular FormulaC₂₇H₃₇N₅O₆Balanced polarity for cell permeability
Molecular Weight527.61 g/molCompatible with heterobifunctional PROTAC design
E3 Ligase TargetCereblon (CRBN)Hijacks CRL4CRBN ubiquitin ligase complex
Linker CompositionProprietary chemical spacerOptimizes distance/orientation for POI engagement
Purity>98% (HPLC)Ensures reproducibility in degradation assays

Conjugate 9 (CAS: 1957236-21-3) exemplifies this class, integrating a thalidomide-derived CRBN ligand with a specialized linker. Its glutarimide moiety binds CRBN’s tri-tryptophan pocket, while the linker’s terminal amine (-NH₂) enables conjugation to POI ligands [3] [9].

Table 3: Comparison of Linker Strategies in PROTAC Efficacy

Linker TypeExample ConjugateDegradation Efficiency (DC₅₀)Key Limitations
PEG-basedPomalidomide-PEG₃-C₂-NH₂~100-500 nMMetabolic instability
Alkyl-chainThalidomide-O-C₄-NH₂~50-200 nMReduced solubility
Conjugate 9E3 Ligand-Linker Conjugate 9<100 nMRequires empirical optimization

Linker length/chemistry critically influences PROTAC efficacy:

  • Rigid linkers (e.g., alkyne chains) enhance ternary complex stability but reduce synthetic feasibility.
  • Flexible linkers (e.g., PEG) improve entropy but may increase off-target effects [10].Conjugate 9’s linker balances these factors, enabling efficient degradation of diverse oncoproteins like BRD4 and ERα [3] [6].

Properties

CAS Number

1835705-59-3

Product Name

E3 ligase Ligand-Linker Conjugates 9

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H63ClN4O10S

Molecular Weight

827.5 g/mol

InChI

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1

InChI Key

XIGXWMDJELQVSW-WYMKREKISA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

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